Cas no 1170619-04-1 (1-6-(2-methoxyphenyl)pyridazin-3-yl-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide)

1-6-(2-Methoxyphenyl)pyridazin-3-yl-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core linked to a methoxyphenyl group and a substituted piperidine-carboxamide moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) or inflammatory pathways due to the presence of aromatic and nitrogen-rich pharmacophores. The compound's pyridazine and pyridine motifs may confer selective binding affinity, while the carboxamide linker enhances stability and solubility. This molecule could serve as an intermediate in the synthesis of bioactive agents or as a candidate for further pharmacological evaluation, given its balanced lipophilicity and hydrogen-bonding capacity.
1-6-(2-methoxyphenyl)pyridazin-3-yl-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide structure
1170619-04-1 structure
Product name:1-6-(2-methoxyphenyl)pyridazin-3-yl-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
CAS No:1170619-04-1
MF:C23H25N5O2
MW:403.476904630661
CID:5919769
PubChem ID:44059799

1-6-(2-methoxyphenyl)pyridazin-3-yl-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
    • VU0646219-1
    • 1170619-04-1
    • F5527-0736
    • 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
    • AKOS024512187
    • 1-6-(2-methoxyphenyl)pyridazin-3-yl-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
    • Inchi: 1S/C23H25N5O2/c1-16-7-5-13-24-22(16)25-23(29)17-8-6-14-28(15-17)21-12-11-19(26-27-21)18-9-3-4-10-20(18)30-2/h3-5,7,9-13,17H,6,8,14-15H2,1-2H3,(H,24,25,29)
    • InChI Key: KBBXKQMMDNSVFZ-UHFFFAOYSA-N
    • SMILES: N1(C2=NN=C(C3=CC=CC=C3OC)C=C2)CCCC(C(NC2=NC=CC=C2C)=O)C1

Computed Properties

  • Exact Mass: 403.20082506g/mol
  • Monoisotopic Mass: 403.20082506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 562
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 80.2Ų

1-6-(2-methoxyphenyl)pyridazin-3-yl-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5527-0736-2μmol
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
1170619-04-1
2μmol
$85.5 2023-09-09
Life Chemicals
F5527-0736-4mg
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
1170619-04-1
4mg
$99.0 2023-09-09
Life Chemicals
F5527-0736-15mg
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
1170619-04-1
15mg
$133.5 2023-09-09
Life Chemicals
F5527-0736-1mg
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
1170619-04-1
1mg
$81.0 2023-09-09
Life Chemicals
F5527-0736-5μmol
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
1170619-04-1
5μmol
$94.5 2023-09-09
Life Chemicals
F5527-0736-10μmol
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
1170619-04-1
10μmol
$103.5 2023-09-09
Life Chemicals
F5527-0736-5mg
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
1170619-04-1
5mg
$103.5 2023-09-09
Life Chemicals
F5527-0736-3mg
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
1170619-04-1
3mg
$94.5 2023-09-09
Life Chemicals
F5527-0736-2mg
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
1170619-04-1
2mg
$88.5 2023-09-09
Life Chemicals
F5527-0736-10mg
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
1170619-04-1
10mg
$118.5 2023-09-09

Additional information on 1-6-(2-methoxyphenyl)pyridazin-3-yl-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide

Introduction to 1-6-(2-methoxyphenyl)pyridazin-3-yl-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide (CAS No. 1170619-04-1)

1-6-(2-methoxyphenyl)pyridazin-3-yl-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide (CAS No. 1170619-04-1) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features, making it a promising candidate for further investigation in medicinal chemistry.

The molecular structure of this compound incorporates several key pharmacophoric elements that are known to contribute to its biological activity. The presence of a pyridazine core, flanked by a 2-methoxyphenyl group and a piperidine moiety, suggests potential interactions with biological targets such as enzymes and receptors. These structural components are often exploited in the design of drugs due to their ability to modulate biological pathways effectively.

In recent years, there has been a growing interest in the development of novel compounds that can interact with specific biological targets in a highly selective manner. The N-(3-methylpyridin-2-yl)piperidine-3-carboxamide moiety in this compound is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in various drug candidates. This feature makes it an attractive scaffold for further optimization in the pursuit of new therapeutic agents.

The synthesis of 1-6-(2-methoxyphenyl)pyridazin-3-yl-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the 2-methoxyphenyl group at the pyridazine core is particularly critical, as it influences the overall electronic properties of the molecule. This step typically involves nucleophilic substitution or condensation reactions, which must be carefully monitored to ensure high yield and purity.

The incorporation of the piperidine ring into the molecular framework further enhances the compound's potential bioactivity. Piperidine derivatives are well-known for their ability to interact with various biological targets, including G protein-coupled receptors (GPCRs) and ion channels. The specific positioning of the N-(3-methylpyridin-2-yl)piperidine-3-carboxamide group allows for optimal alignment with these targets, potentially leading to enhanced pharmacological effects.

Ongoing research in this area has highlighted the importance of structural optimization in improving drug-like properties such as solubility, metabolic stability, and oral bioavailability. Computational modeling and experimental techniques are being employed to refine the structure of 1-6-(2-methoxyphenyl)pyridazin-3-yl-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide, with the aim of identifying analogs that exhibit superior pharmacokinetic profiles.

The biological activity of this compound has been explored in several preclinical studies, where it has shown promise as a modulator of key signaling pathways involved in various diseases. For instance, preliminary data suggest that it may interact with enzymes implicated in inflammation and neurodegeneration. These findings underscore the potential therapeutic applications of this molecule and warrant further investigation into its mechanisms of action.

In conclusion, 1-6-(CAS No. 1170619- 04- 1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activity. The combination of a pyridazine core, flanked by a 2- methoxyphenyl group and a piperidine moiety, suggests potential interactions with biological targets such as enzymes and receptors. These structural components are often exploited in the design of drugs due to their ability to modulate biological pathways effectively. The presence of theN-(3- methylpyridin- 2- yl)piperidine- 3-carboxamide moiety enhances binding affinity and selectivity, making it an attractive scaffold for further optimization. The synthesis involves multi-step processes requiring precise control over reaction conditions. Ongoing research focuses on optimizing drug-like properties through computational modeling and experimental techniques. Preclinical studies have highlighted its potential as a modulator of key signaling pathways involved in various diseases. Further investigation into its mechanisms of action is warranted., is poised to make substantial contributions to the development of novel therapeutic agents.

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